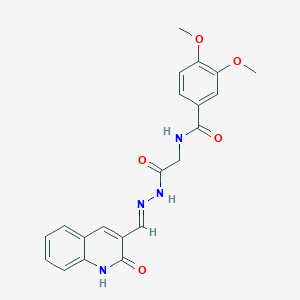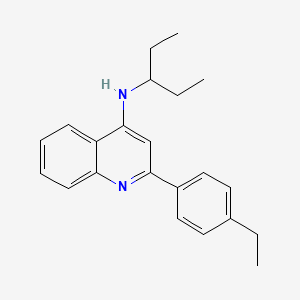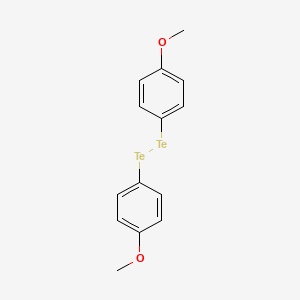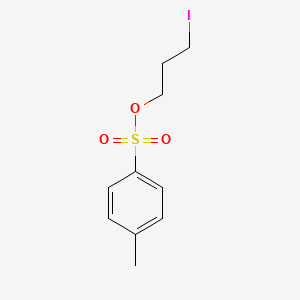
1,1-Diallyl-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H14Cl2N2O It is known for its unique structure, which includes two allyl groups and a dichlorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with diallyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Diallyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diallyl-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group can enhance binding affinity to certain targets, while the allyl groups may facilitate interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diallyl-3-(2,4-dichlorophenyl)urea
- 1,1-Diallyl-3-(2,3-dichlorophenyl)urea
- 1,1-Diallyl-3-(2,6-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of two allyl groups also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
52696-84-1 |
|---|---|
Molecular Formula |
C13H14Cl2N2O |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C13H14Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2,(H,16,18) |
InChI Key |
VTKYMMZQVMZTOU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)

![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)


